

# Safety and handling precautions for D-Galactose pentaacetate

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## Compound of Interest

Compound Name: *D-Galactose pentaacetate*

Cat. No.: *B020742*

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## An In-depth Technical Guide on the Safety and Handling Precautions for **D-Galactose Pentaacetate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for **D-Galactose pentaacetate**, intended for use by researchers, scientists, and professionals in drug development. The following sections detail the physical and chemical properties, hazard identification, safety precautions, and toxicological information, supported by experimental methodologies and visual representations of relevant biological pathways.

## Chemical and Physical Properties

**D-Galactose pentaacetate** is a derivative of D-galactose, where the hydroxyl groups are acetylated. This modification alters its physical and chemical properties, notably increasing its lipophilicity, which facilitates its passage across cell membranes.<sup>[1]</sup> Once inside the cell, it is presumed that cellular esterases hydrolyze the acetyl groups, releasing D-galactose.<sup>[1]</sup>

Table 1: Physical and Chemical Properties of **D-Galactose Pentaacetate**

Property	Value	Reference(s)
Chemical Formula	C <sub>16</sub> H <sub>22</sub> O <sub>11</sub>	[2]
Molecular Weight	390.34 g/mol	[2]
Appearance	White to off-white crystalline powder	[3]
Melting Point	142-146 °C	[3]
Solubility	Insoluble in water; Soluble in ethanol and chloroform	[3]
CAS Number	4163-60-4	[2]

## Hazard Identification and Safety Precautions

While **D-Galactose pentaacetate** is not classified as a hazardous substance, its toxicological properties have not been fully investigated.[4] Therefore, it should be handled with care, adhering to standard laboratory safety practices.

Table 2: GHS Hazard Classification

Hazard Class	Classification
Acute Toxicity (Oral, Dermal, Inhalation)	Not classified
Skin Corrosion/Irritation	Not classified
Serious Eye Damage/Irritation	Not classified
Respiratory or Skin Sensitization	Not classified
Germ Cell Mutagenicity	Not classified
Carcinogenicity	Not classified
Reproductive Toxicity	Not classified
Specific Target Organ Toxicity (Single Exposure)	Not classified
Specific Target Organ Toxicity (Repeated Exposure)	Not classified
Aspiration Hazard	Not classified

## Handling and Storage

- Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[\[4\]](#)
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[4\]](#)

## Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear safety glasses with side shields or goggles.[\[4\]](#)
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[\[4\]](#)
- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[\[4\]](#)

## First Aid Measures

- After Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[4]
- After Skin Contact: Wash with soap and water. Get medical attention if irritation develops.[4]
- After Eye Contact: Flush with plenty of water for at least 15 minutes. Get medical attention if irritation persists.[4]
- After Ingestion: Do not induce vomiting. Rinse mouth with water. Get medical attention if symptoms occur.[4]

## Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, dry chemical, or carbon dioxide.[4]
- Specific Hazards: Thermal decomposition may produce carbon monoxide and carbon dioxide.[4]
- Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

## Accidental Release Measures

- Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[4]
- Environmental Precautions: Prevent entry into drains and waterways.[4]
- Methods for Cleaning Up: Sweep up or vacuum the material and place it in a suitable disposal container.[4]

## Toxicological Information

The toxicological profile of **D-Galactose pentaacetate** is not extensively studied. However, research on its parent compound, D-galactose, provides insights into its potential biological effects. Chronic administration of D-galactose is a well-established model for inducing aging-like symptoms in animals, primarily through oxidative stress.[5][6][7]

## Acute Toxicity

No specific acute toxicity data (e.g., LD50) is available for **D-Galactose pentaacetate**.<sup>[4]</sup> It is generally considered to have low acute toxicity.

## Genotoxicity

There is no specific data on the genotoxicity of **D-Galactose pentaacetate**.

## Biological Effects

- **Insulin Secretion:** Studies on isolated rat pancreatic islets have shown that  $\alpha$ -**D-galactose pentaacetate** can inhibit insulin release, while the  $\beta$ -anomer has little to no effect.<sup>[8][9]</sup> This suggests a potential interaction with cellular signaling pathways involved in insulin secretion.

## Experimental Protocols

While specific experimental protocols for the safety assessment of **D-Galactose pentaacetate** are not readily available in the public domain, this section outlines the detailed methodologies for key toxicological assays that would be employed, based on OECD and ISO guidelines.

## Bacterial Reverse Mutation Test (Ames Test - adapted from OECD 471)

This test assesses the potential of a substance to induce gene mutations.

- **Tester Strains:** Use histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (e.g., WP2 uvrA).<sup>[6]</sup><sup>[10]</sup>
- **Metabolic Activation:** Conduct the assay with and without a mammalian metabolic activation system (S9-mix from rat liver).<sup>[6]</sup>
- **Procedure (Plate Incorporation Method):** a. Prepare various concentrations of **D-Galactose pentaacetate** dissolved in a suitable solvent (e.g., DMSO). b. To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test solution, and 0.5 mL of S9-mix or buffer. c. Vortex and pour the mixture onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours. e. Count the number of revertant colonies.<sup>[6]</sup><sup>[11]</sup>

- Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.  
[6]

## In Vitro Mammalian Cell Micronucleus Test (adapted from OECD 487)

This assay detects chromosomal damage.

- Cell Lines: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).[12][13]
- Procedure: a. Culture the cells to an appropriate density. b. Treat the cells with various concentrations of **D-Galactose pentaacetate**, with and without metabolic activation (S9-mix), for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration.[12] c. After treatment, wash the cells and add cytochalasin B to block cytokinesis, resulting in binucleated cells. d. Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye). e. Score at least 2000 binucleated cells per concentration for the presence of micronuclei.  
[13]
- Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[12]

## In Vitro Cytotoxicity Assay: Neutral Red Uptake (adapted from ISO 10993-5)

This test assesses the potential of a substance to cause cell death.

- Cell Line: Use a suitable mammalian cell line, such as Balb/c 3T3 fibroblasts.[9][14]
- Procedure: a. Seed cells in a 96-well plate and incubate for 24 hours to form a semi-confluent monolayer. b. Prepare serial dilutions of **D-Galactose pentaacetate** in the culture medium. c. Replace the existing medium with the medium containing the test substance and incubate for 24 hours. d. Remove the treatment medium and add a medium containing neutral red dye. Incubate for 3 hours to allow viable cells to take up the dye into their

lysosomes. e. Wash the cells and then extract the dye from the viable cells using a destain solution. f. Measure the absorbance of the extracted dye using a spectrophotometer.[9][15]

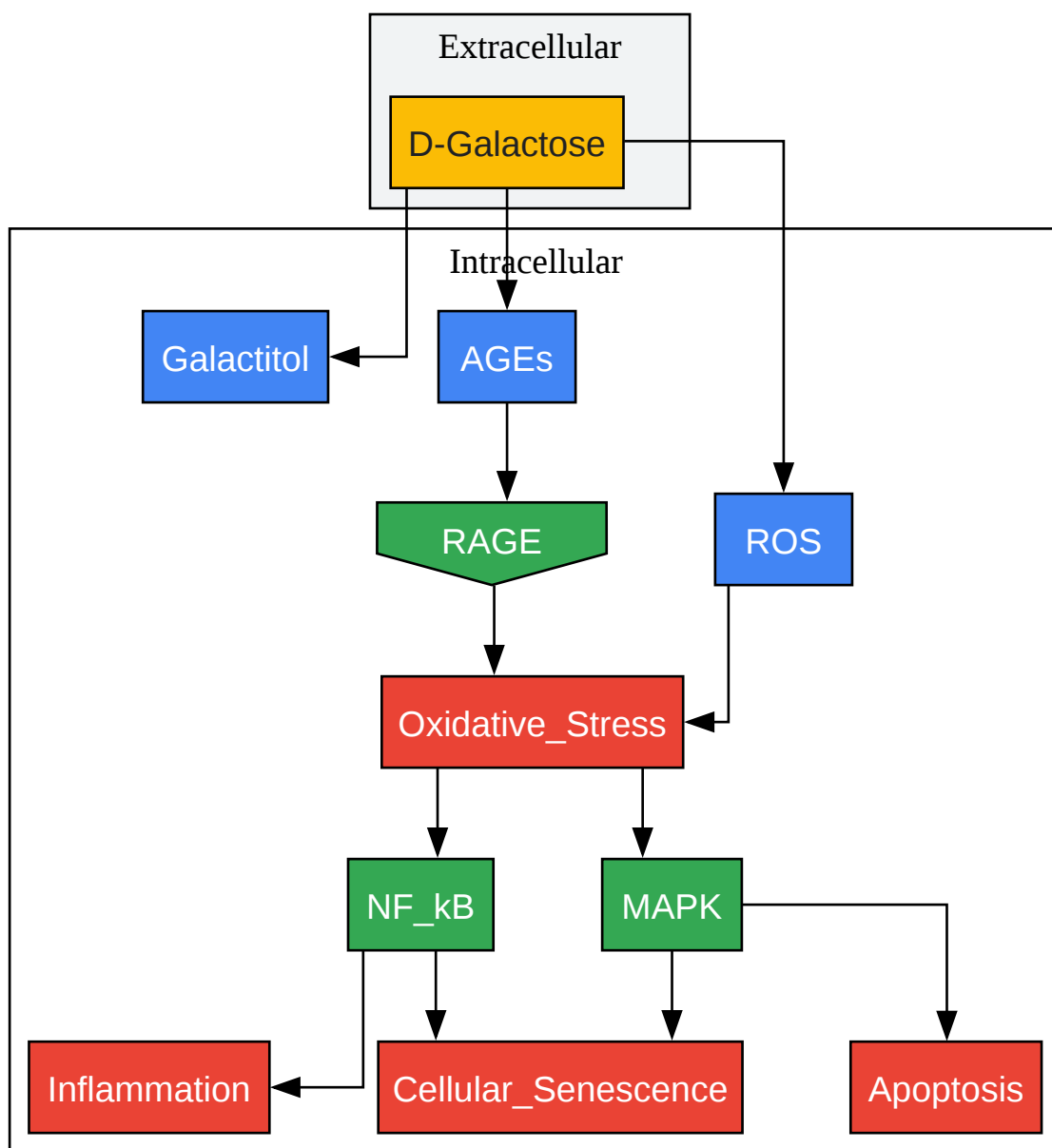
- Evaluation: A reduction in the uptake of neutral red compared to the control indicates cytotoxicity. The concentration that causes a 50% reduction in viability (IC50) is determined. [15]

## Signaling Pathways

The biological effects of D-galactose, the deacetylated form of **D-Galactose pentaacetate**, are often linked to the induction of oxidative stress, which can activate several signaling pathways.

## D-Galactose Induced Aging and Oxidative Stress Pathway

Excess D-galactose can lead to the formation of advanced glycation end-products (AGEs) and reactive oxygen species (ROS), triggering cellular senescence and inflammatory responses.[5][6][7]



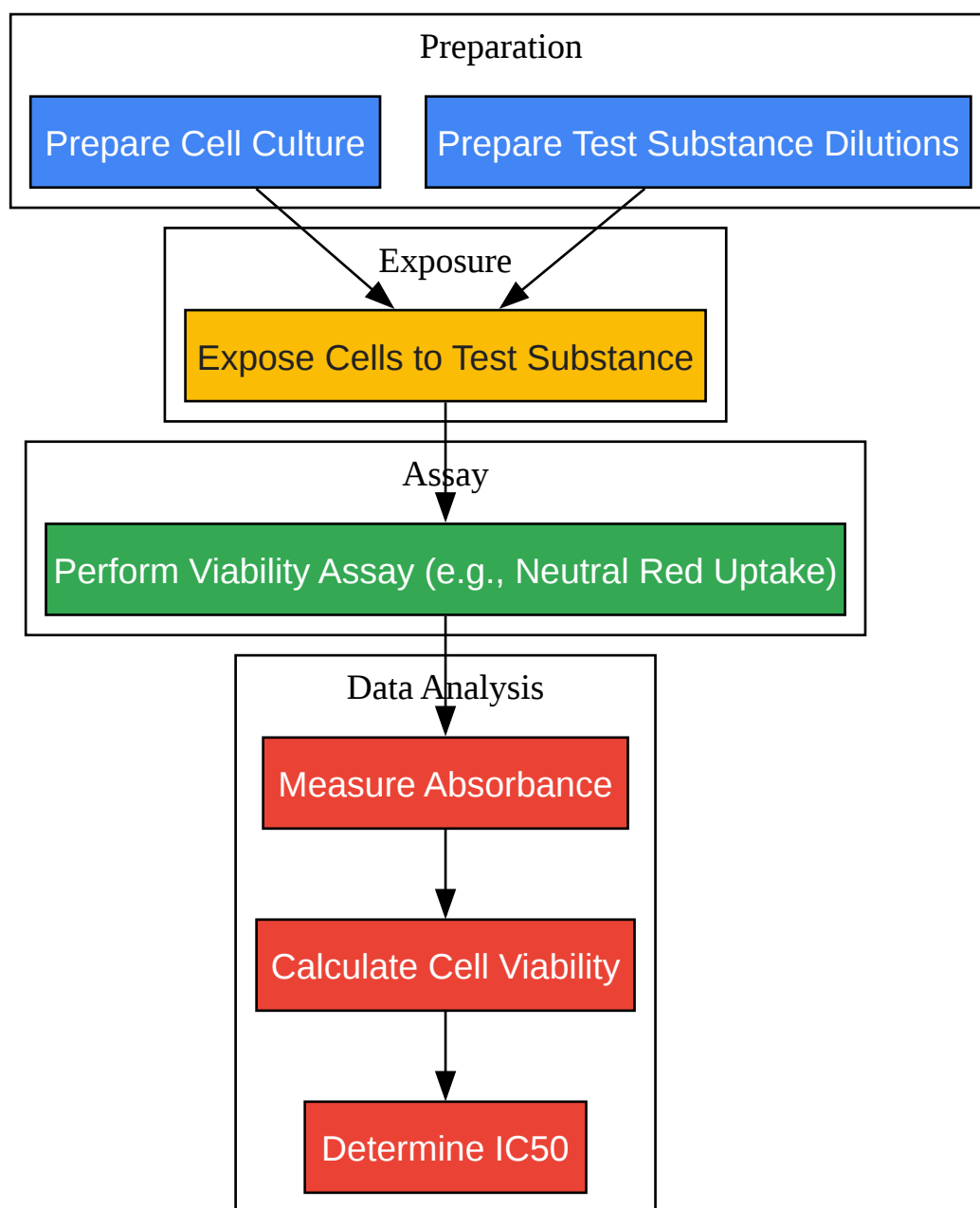
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Caption: D-Galactose induced aging and oxidative stress pathway.

## Experimental Workflow for In Vitro Cytotoxicity Testing

The following workflow illustrates the general procedure for assessing the cytotoxicity of a test substance using an in vitro cell-based assay.





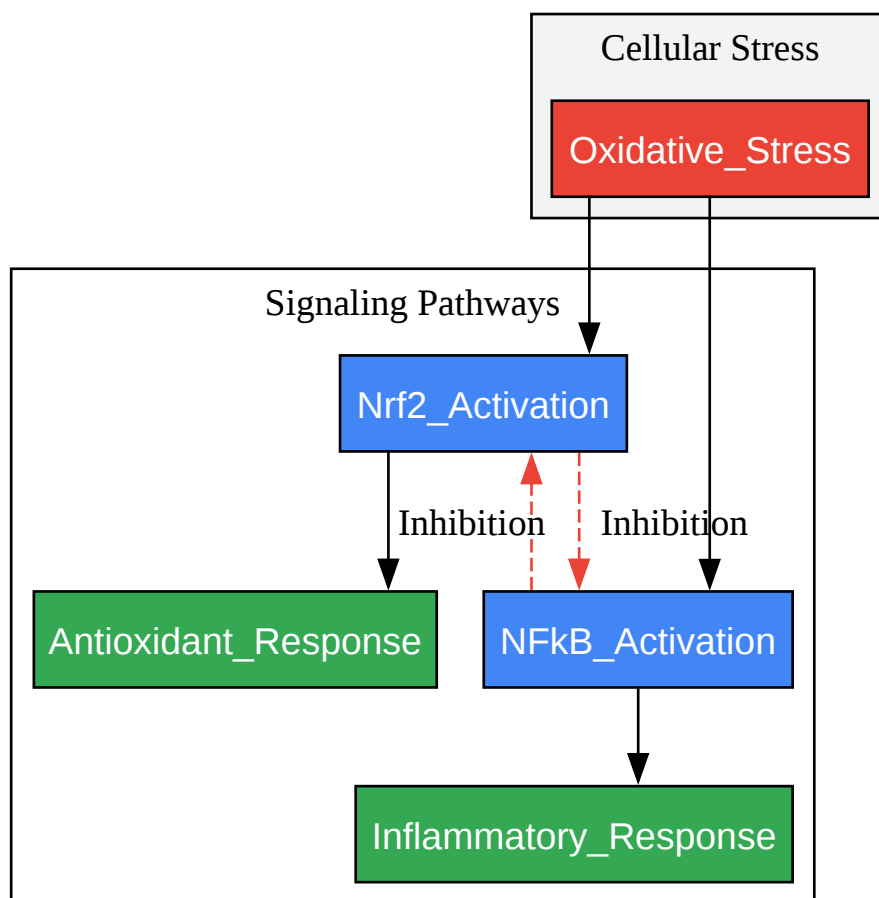
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Caption: General workflow for in vitro cytotoxicity testing.

## Crosstalk between Nrf2 and NF- $\kappa$ B Signaling in Oxidative Stress

Oxidative stress, a potential consequence of high D-galactose levels, is regulated by the interplay between the Nrf2 and NF- $\kappa$ B signaling pathways. Nrf2 is a key regulator of the

antioxidant response, while NF- $\kappa$ B is a central mediator of inflammation.



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Caption: Crosstalk between Nrf2 and NF- $\kappa$ B in oxidative stress.

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